7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine atoms at the 7th and 8th positions, methoxy groups at the 5th and 6th positions, and a methyl group at the 2nd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and cyclization reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylating agents like sodium methoxide in methanol. The cyclization step may require acidic or basic conditions to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the isoquinoline ring.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated or reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atoms and has similar structural features.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
3,4-Dimethoxyphenethylamine: Shares the methoxy groups but has a different core structure.
Uniqueness
7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of bromine atoms at the 7th and 8th positions, which can significantly influence its chemical reactivity and biological activity. The combination of methoxy groups and a methyl group further enhances its distinct properties compared to other similar compounds.
Properties
CAS No. |
87665-04-1 |
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Molecular Formula |
C12H15Br2NO2 |
Molecular Weight |
365.06 g/mol |
IUPAC Name |
7,8-dibromo-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H15Br2NO2/c1-15-5-4-7-8(6-15)9(13)10(14)12(17-3)11(7)16-2/h4-6H2,1-3H3 |
InChI Key |
BBOHAVQZEAJEMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=C2OC)OC)Br)Br |
Origin of Product |
United States |
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